

Org41841: A Low Molecular Weight Agonist Targeting Glycoprotein Hormone Receptors

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Org41841 is a pioneering low molecular weight, non-peptidic agonist that exhibits partial agonism for two critical G-protein coupled receptors (GPCRs): the Luteinizing Hormone/Chorionic Gonadotropin Receptor (LHCGR) and the Thyroid-Stimulating Hormone Receptor (TSHR). Unlike the endogenous glycoprotein hormones that bind to the large extracellular domain of these receptors, Org41841 acts as an allosteric modulator, binding within the transmembrane domain. This unique mechanism of action has positioned Org41841 as a valuable tool for studying GPCR activation and as a potential therapeutic agent. This technical guide provides a comprehensive overview of Org41841, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of Org41841

Org41841, a thienopyrimidine derivative, has been identified as a partial agonist at both the LHCGR and TSHR. Its activity is characterized by its ability to stimulate the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the signaling cascade of these receptors.

Quantitative Data Summary



The potency of **Org41841** has been quantified through in vitro functional assays, with the half-maximal effective concentration (EC50) determined for both of its target receptors.

Receptor	Parameter	Value (µM)	Cell Line	Reference
LHCGR	EC50	0.2	HEK293	[1]
TSHR	EC50	7.7	HEK293	[1]

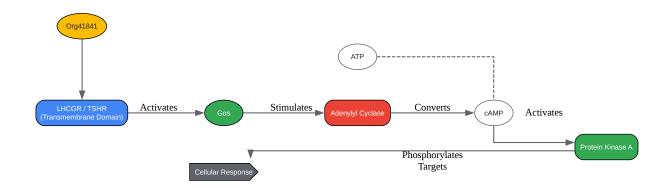
Table 1: Potency of **Org41841** at LHCGR and TSHR.

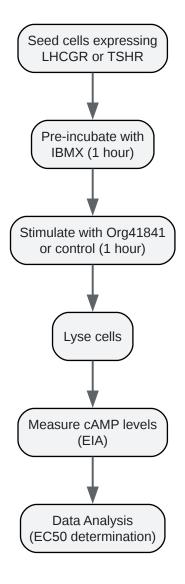
Mechanism of Action and Signaling Pathways

Org41841's mechanism of action is distinct from that of the endogenous ligands for LHCGR (Luteinizing Hormone, LH; Chorionic Gonadotropin, hCG) and TSHR (Thyroid-Stimulating Hormone, TSH). While the large glycoprotein hormones bind to the extracellular domain, **Org41841** interacts with a binding pocket located within the transmembrane helices of the receptors.[1][2] This allosteric binding event induces a conformational change in the receptor, leading to the activation of the intracellular signaling cascade.

Both LHCGR and TSHR primarily couple to the Gs alpha subunit of the heterotrimeric G-protein.[3][4] Activation of Gs leads to the stimulation of adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.









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